molecular formula C15H14BrN3O2 B5464587 5-bromo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide

5-bromo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide

Cat. No.: B5464587
M. Wt: 348.19 g/mol
InChI Key: LAXXAHXWOITESI-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C15H14BrN3O2. This compound is characterized by the presence of a bromine atom, a dimethylcarbamoyl group, and a pyridine ring, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by the introduction of the dimethylcarbamoyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent step involves the reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-bromo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the dimethylcarbamoyl group play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide
  • 5-fluoro-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide
  • 5-iodo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide

Uniqueness

Compared to its analogs, 5-bromo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific substitution reactions. Additionally, the compound’s ability to form stable complexes with biological targets makes it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

5-bromo-N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c1-19(2)15(21)10-3-5-13(6-4-10)18-14(20)11-7-12(16)9-17-8-11/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXXAHXWOITESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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